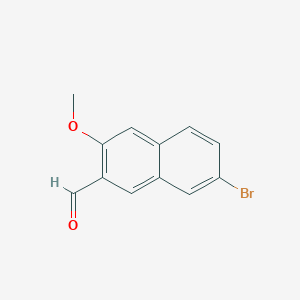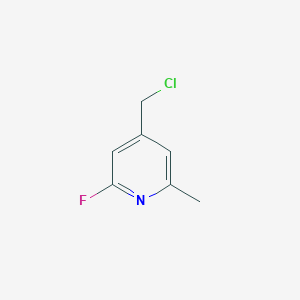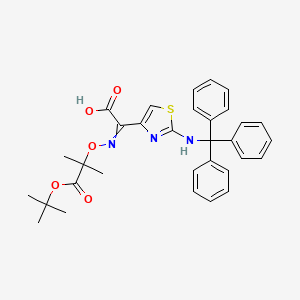![molecular formula C14H18ClNO2S B8688566 N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide](/img/structure/B8688566.png)
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide
Overview
Description
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide typically involves the reaction of 4-chlorobenzenethiol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The resulting intermediate is then reacted with a carboxamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxane ring or the carboxamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxane derivatives and reduced carboxamides.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)sulfanylethyl]-4-nitrobenzamide
- N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Uniqueness
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.
Properties
Molecular Formula |
C14H18ClNO2S |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C14H18ClNO2S/c15-12-1-3-13(4-2-12)19-10-7-16-14(17)11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |
InChI Key |
XFTASAWLJRDKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
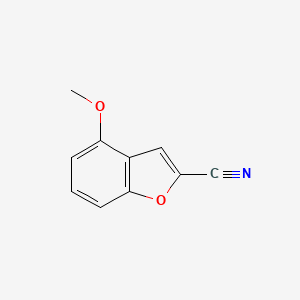
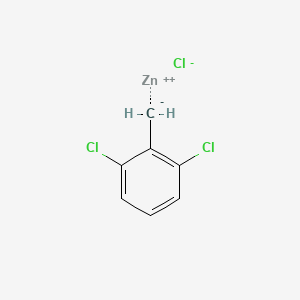
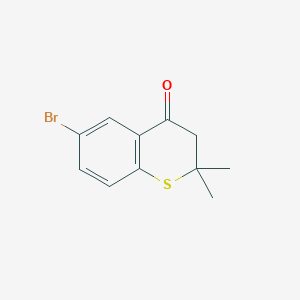
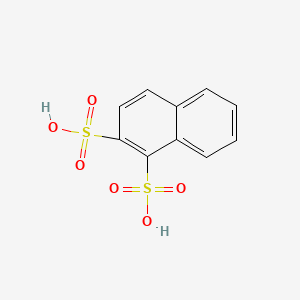
![1-[4-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B8688535.png)
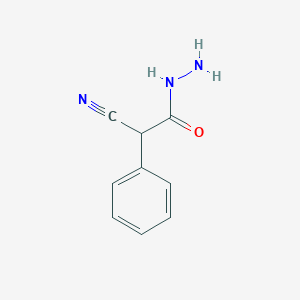

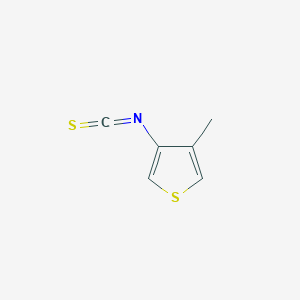
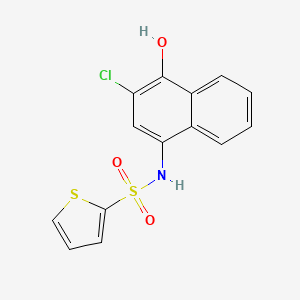
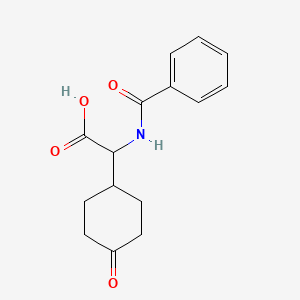
![2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B8688571.png)
